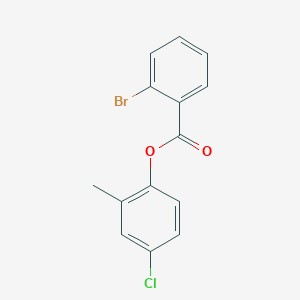
N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)-2-furamide is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of quinazolinone derivatives, which have been found to exhibit a range of biological activities. In
Wissenschaftliche Forschungsanwendungen
Inhibition of NQO2 and Potential for Chemotherapy and Malaria Treatment
Research indicates that analogues of furan-amidines, similar in structure to N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)-2-furamide, are potent inhibitors of NQO2 (NRH: quinone oxidoreductase 2), an enzyme of interest in cancer chemotherapy and malaria treatment. Modifications to improve solubility and decrease basicity, while maintaining or enhancing inhibitory activity, are key areas of study. The oxazole-amidine analogue, in particular, showed significant inhibition of Plasmodium falciparum growth, suggesting potential applications in malaria therapy (Alnabulsi et al., 2018).
Synthesis of Water-Soluble Analogues for Antitumor Applications
A quinazolin-4-one antitumor agent, CB30865, with a structure related to this compound, exhibited high growth-inhibitory activity. Efforts to increase its aqueous solubility led to the synthesis of more water-soluble analogues. These new compounds retained the unique biochemical characteristics of CB30865, including delayed, non-phase specific cell-cycle arrest, and some showed enhanced cytotoxicity, demonstrating the potential for improved in vivo antitumor efficacy (Bavetsias et al., 2002).
Antiviral and Antimicrobial Applications
Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized via microwave technique were evaluated for antiviral activities against a variety of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome corona viruses. Some derivatives showed significant inhibitory activity, particularly against avian influenza (H5N1), highlighting the potential for the development of new antiviral agents (Selvam et al., 2007). Additionally, novel quinazolinone derivatives demonstrated anti-bacterial and anti-fungal activities, offering a new avenue for the development of antimicrobial agents (Mohamed et al., 2010).
Synthesis of Heterocycles with Anticancer Activity
The reaction of N-(2-(hydrazinecarbonyl)aryl)benzamides with indoline-2,3-diones led to the synthesis of novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamides and quinazolin-4(3H)-ones. These compounds were evaluated for their antitumor activity against various cancer cell lines, with some showing remarkable potency. This research opens new pathways for the development of effective anticancer agents (Alafeefy et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-16-10-13(12-5-2-1-3-6-12)9-15-14(16)11-20-19(21-15)22-18(24)17-7-4-8-25-17/h1-8,11,13H,9-10H2,(H,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBMPKKAIZRNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)





![1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5577488.png)
![7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)
![N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)
![N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5577519.png)


